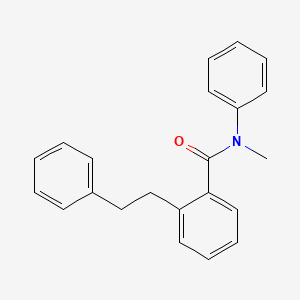![molecular formula C19H16Cl4N2O B5099911 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B5099911.png)
1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a tetrahydropyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dichlorophenyl) chlorophosphate
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane
Uniqueness
1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2,4-bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N2O/c1-9-17(10(2)26)18(13-5-3-11(20)7-15(13)22)25-19(24-9)14-6-4-12(21)8-16(14)23/h3-8,18-19,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVPHGLJPFAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-furylmethyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5099833.png)
![3-(methylthio)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B5099841.png)

![2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5099855.png)
![2-(1,3-benzothiazol-2-ylthio)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5099862.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5099868.png)
![4-[4-(benzyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5099871.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5099878.png)
![2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B5099886.png)
![[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5099897.png)
![N-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide trifluoroacetate](/img/structure/B5099906.png)
![ethyl 3-(2-methylbenzyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinecarboxylate](/img/structure/B5099926.png)


